The compound is cataloged under various identifiers, including the CAS number 259810-12-3 and has a molecular formula of C8H12N2OS with a molecular weight of 184.26 g/mol. It is primarily sourced from chemical suppliers and databases such as PubChem and ChemicalBook, which provide detailed properties and safety information about the compound .
The synthesis of 4H-Pyrano[4,3-d]thiazol-2-amine typically involves multi-step organic reactions. A common method includes:
The reaction parameters such as solvent choice (e.g., ethanol or DMF) and molar ratios of reactants are critical for optimizing yield and purity.
The molecular structure of 4H-Pyrano[4,3-d]thiazol-2-amine features a fused pyrano-thiazole ring system. Key structural features include:
The compound exhibits stereochemistry due to the presence of multiple chiral centers, particularly at positions 6 and 7 where dimethyl groups are attached. The InChI representation for this compound is InChI=1S/C8H12N2OS/c1-7(2)8(9)10-5-3-4(6(10)11)12-1/h3H,1-2H3,(H2,9,11)
.
Molecular modeling studies can provide insights into its conformational flexibility and interaction potential with biological targets.
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the outcomes of these reactions.
Pharmacological studies would be necessary to elucidate specific pathways affected by this compound.
4H-Pyrano[4,3-d]thiazol-2-amine has several promising applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4